

Application Notes and Protocols for (5R)-Dinoprost Tromethamine in In Vivo Research

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Compound of Interest

Compound Name: (5R)-Dinoprost tromethamine

Cat. No.: B155058

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Introduction

(5R)-Dinoprost tromethamine, a synthetic analog of the naturally occurring prostaglandin F2 α (PGF2 α), is a potent luteolytic agent widely utilized in veterinary medicine to synchronize estrus and manage reproductive cycles in livestock.[1][2] Beyond its reproductive applications, dinoprost and its parent compound, PGF2 α , exhibit a range of physiological activities that are of significant interest in various fields of in vivo research, including inflammation, glaucoma, neuroscience, and oncology.[3][4][5][6] As an autocrine hormone present in many mammalian tissues, PGF2 α and its analogs interact with the prostaglandin F receptor (FP receptor) to elicit cellular responses.[1] This document provides detailed application notes and protocols for the use of **(5R)-Dinoprost tromethamine** in in vivo research settings, with a focus on dosage, administration routes, and experimental design.

Physicochemical Properties

Dinoprost tromethamine is a white to slightly off-white crystalline powder that is readily soluble in water.[7][8] This high water solubility facilitates its preparation in aqueous solutions for various administration routes. Commercial veterinary preparations are typically sterile solutions containing 5 mg of dinoprost per mL.[7][8]

Data Presentation: Dosage and Administration

The following tables summarize reported dosages of **(5R)-Dinoprost tromethamine** and PGF2 α across various species and research applications. It is crucial to note that optimal dosage can vary significantly based on the animal model, research question, and specific experimental conditions. Therefore, these tables should serve as a starting point for dose-ranging studies.

Table 1: Dosages in Large Animal Models (Veterinary Applications)

Species	Application	Dosage	Route of Administration	Reference
Cow	Estrus Synchronization/ Luteolysis	25 mg	Intramuscular (IM), Subcutaneous (SC)	[1]
Sow	Parturition Induction	10 mg	Intramuscular (IM)	[1]
Mare	Estrus Synchronization	5 mg	Intramuscular (IM), Subcutaneous (SC)	[1]

Table 2: Dosages in Laboratory Animal Models (Research Applications)

Species	Research Area	Dosage	Route of Administration	Reference
Rat	Reproductive Studies (termination of pregnancy)	2 mg/day for 3 days	Subcutaneous (SC)	[9]
Rabbit	Reproductive Studies (nidation blocking)	5 mg/kg/day for 5 days	Subcutaneous (SC)	[9]
Hamster	Reproductive Studies (pregnancy termination)	ED50: 22.2 µg (single injection)	Subcutaneous (SC)	[10]
Mouse	Neuroscience (Allodynia induction)	0.1 pg - 2.5 µg/mouse	Intrathecal	[6]
Human	Glaucoma	100 µg	Topical (ocular)	[4]

Table 3: Toxicological Data (No Observed Adverse Effect Level - NOAEL and Lethal Dose - LD50)

Species	Study Type	Dosage	Route of Administration	Effect	Reference
Rat	28-day repeat dose	3.2 mg/kg/day	Intravenous (IV)	No evidence of toxicity	[1]
Rat	6-day repeat dose	32 mg/kg	Subcutaneous (SC)	First signs of intolerance (diarrhea, depression)	[1]
Dog	30-day repeat dose	0.6 mg/kg/day	Intravenous (IV)	No signs of toxicity	[1]
Monkey	14-day continuous infusion	15 mg/kg/day	Intravenous (IV)	Non-toxic	[1]
Monkey	90-day oral study	8 mg/kg	Oral	Toxicological NOEL	[1]
Mouse	Acute toxicity	LD50: 1300 mg/kg (male), 1550 mg/kg (female)	Oral	Lethal dose	[1]
Rat	Acute toxicity	LD50: 1170 mg/kg (male), 1210 mg/kg (female)	Oral	Lethal dose	[1]
Mouse	Acute toxicity	402 mg/kg	Intravenous (IV)	Non-lethal	[1]

Experimental Protocols

Protocol 1: Preparation of Dinoprost Tromethamine for In Vivo Administration

Objective: To prepare a sterile solution of **(5R)-Dinoprost tromethamine** for parenteral administration.

Materials:

- **(5R)-Dinoprost tromethamine** powder
- Sterile saline (0.9% sodium chloride) or phosphate-buffered saline (PBS)
- Sterile vials
- Sterile syringe filters (0.22 µm)
- Laminar flow hood

Procedure:

- In a laminar flow hood, weigh the desired amount of **(5R)-Dinoprost tromethamine** powder using aseptic technique.
- Dissolve the powder in a sterile vehicle (e.g., sterile saline or PBS). Dinoprost tromethamine is readily soluble in water.^{[7][8]}
- Gently vortex or swirl the vial to ensure complete dissolution.
- Sterile-filter the solution using a 0.22 µm syringe filter into a sterile vial.
- Store the prepared solution at the recommended temperature (typically 2-8°C) and protect from light. Check the manufacturer's instructions for stability information.

Protocol 2: Subcutaneous (SC) Administration in Rodents

Objective: To administer **(5R)-Dinoprost tromethamine** subcutaneously to a mouse or rat.

Materials:

- Prepared sterile solution of Dinoprost tromethamine

- Appropriate size sterile syringe and needle (e.g., 25-27 gauge for mice, 23-25 gauge for rats)
- Animal restrainer (optional)

Procedure:

- Gently restrain the animal. For mice, scruff the back of the neck. For rats, they can be gently wrapped in a towel.
- Create a "tent" of loose skin over the shoulders or flank area.
- Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
- Aspirate briefly to ensure the needle is not in a blood vessel.
- Inject the solution slowly.
- Withdraw the needle and gently massage the injection site.
- Monitor the animal for any adverse reactions.

Protocol 3: Intraperitoneal (IP) Administration in Mice

Objective: To administer **(5R)-Dinoprost tromethamine** via intraperitoneal injection to a mouse.

Materials:

- Prepared sterile solution of Dinoprost tromethamine
- Appropriate size sterile syringe and needle (e.g., 25-27 gauge)

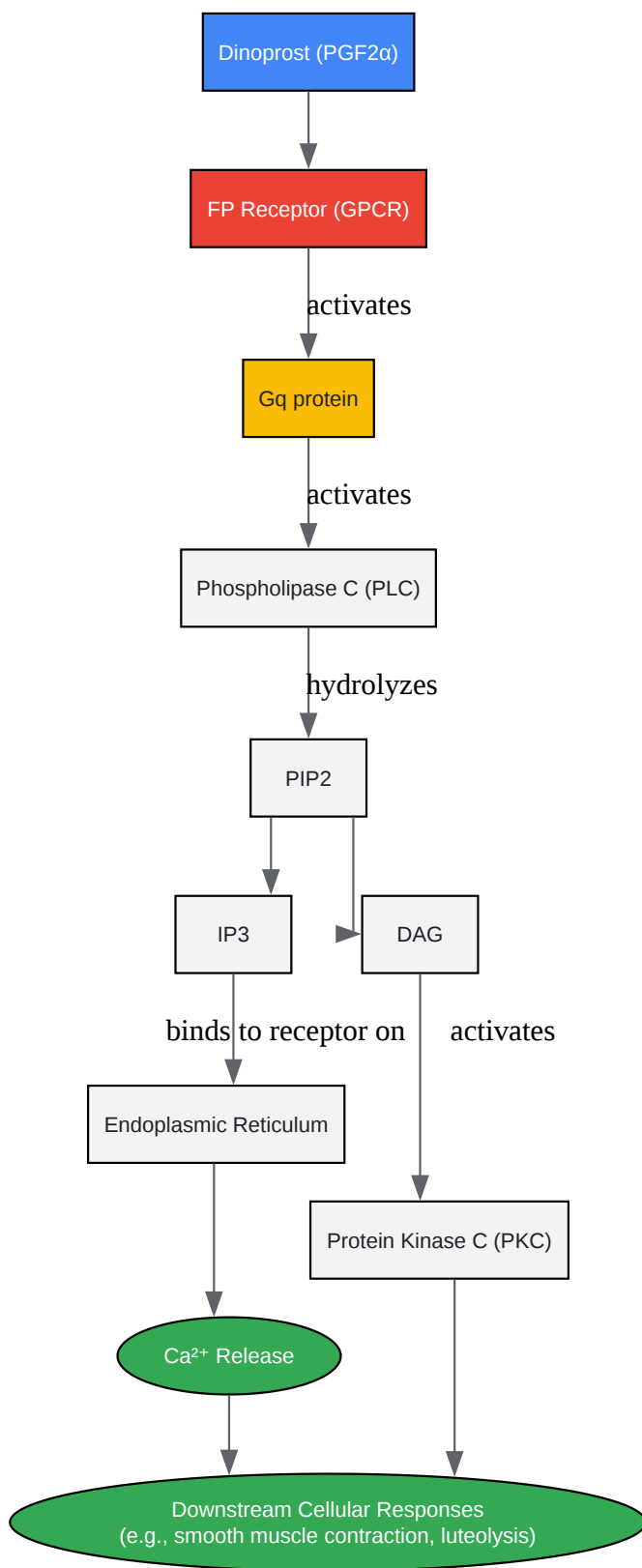
Procedure:

- Securely restrain the mouse, typically by scruffing the neck and securing the tail.
- Tilt the mouse's head downwards at a slight angle.

- Insert the needle, bevel up, into the lower right or left quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum. The angle of insertion should be approximately 30 degrees.
- Aspirate to ensure the needle has not entered the bladder or intestines.
- Inject the solution.
- Withdraw the needle and return the animal to its cage.
- Monitor for any signs of distress.

Signaling Pathways and Experimental Workflows

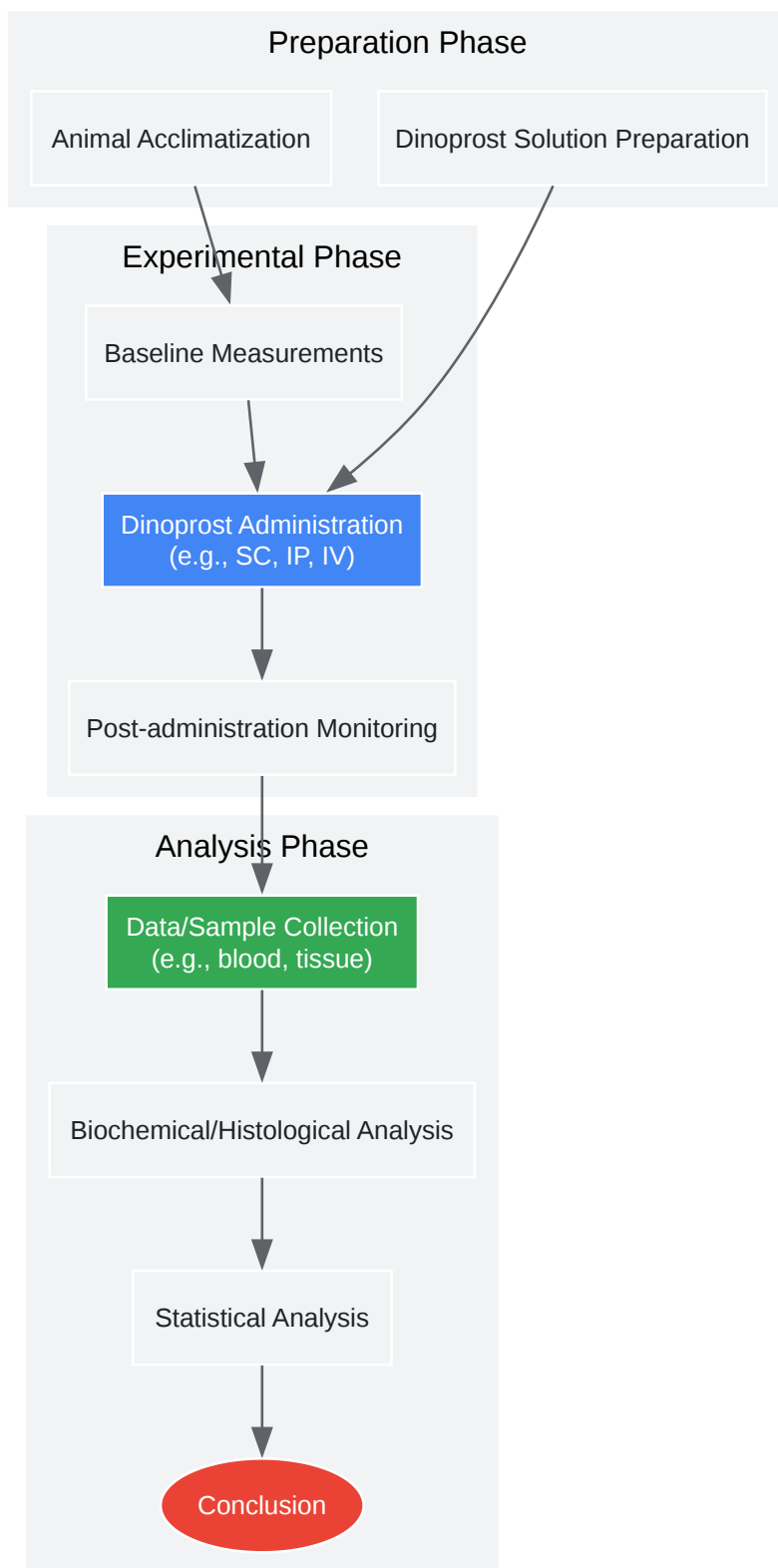
Prostaglandin F2 α Signaling Pathway



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Caption: PGF2α signaling via the FP receptor.

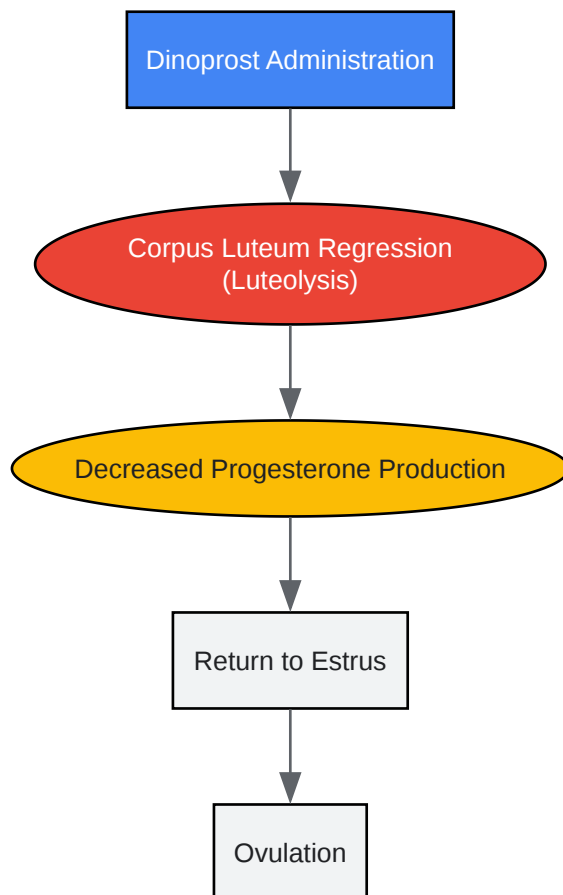
General In Vivo Experimental Workflow



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Caption: General workflow for in vivo studies.

Logical Relationship in Reproductive Research



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Caption: Dinoprost's role in the estrous cycle.

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